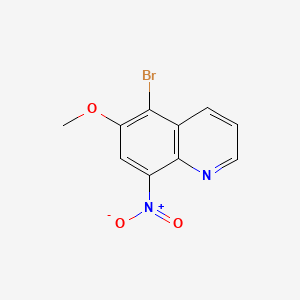

5-Bromo-6-methoxy-8-nitroquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

5347-15-9 |

|---|---|

分子式 |

C10H7BrN2O3 |

分子量 |

283.08 g/mol |

IUPAC名 |

5-bromo-6-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 |

InChIキー |

SDMIYMJTQNOZRV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br |

製品の起源 |

United States |

Foundational & Exploratory

5-Bromo-6-methoxy-8-nitroquinoline chemical properties

An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a significant heterocyclic motif known for a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Strategic substitutions on the quinoline ring, such as bromination and nitration, are key to modulating the pharmacological profiles of these compounds.[1][2]

Core Chemical Properties

This compound is a substituted aromatic heterocyclic compound. Its core structure, identifiers, and physicochemical properties are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₇BrN₂O₃ | [3][4] |

| Molecular Weight | 283.078 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Registry Number | 5347-15-9 | [3] |

| Canonical SMILES | COC1=C(C2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2)Br | [5] |

| InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 | [3][5] |

| InChIKey | SDMIYMJTQNOZRV-UHFFFAOYSA-N | [3][5] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the ion's size and shape in the gas phase, which is valuable for analytical identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 282.97128 | 150.7 |

| [M+Na]⁺ | 304.95322 | 162.7 |

| [M-H]⁻ | 280.95672 | 157.2 |

| [M+NH₄]⁺ | 299.99782 | 169.6 |

| [M+K]⁺ | 320.92716 | 148.3 |

| [M]⁺ | 281.96345 | 170.8 |

| Data sourced from PubChemLite, calculated using CCSbase.[5] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for synthesizing the title compound is through a modified Skraup reaction, which is a well-established method for creating the quinoline ring system. The procedure outlined in Organic Syntheses for the preparation of related compounds can be adapted.[6] This specific synthesis would likely start from a suitably substituted aromatic amine to yield 6-methoxy-5-bromo-8-nitroquinoline directly.[6]

Materials:

-

3-Nitro-4-amino-5-bromoanisole (or a related properly substituted aromatic amine)

-

Arsenic (V) oxide (powdered)

-

Glycerol (U.S.P. grade)

-

Sulfuric acid (concentrated, sp. gr. 1.84)

-

Chloroform

-

Methanol

-

Decolorizing carbon

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, a homogeneous slurry is prepared by mixing powdered arsenic (V) oxide, the substituted aromatic amine (e.g., 3-nitro-4-amino-5-bromoanisole), and glycerol.[6]

-

Acid Addition: Concentrated sulfuric acid is added dropwise via a dropping funnel over 30-45 minutes with vigorous stirring. The temperature of the mixture will spontaneously rise to approximately 65-70°C.[6]

-

Dehydration: The flask is then set up for vacuum distillation. The mixture is heated carefully in an oil bath, maintaining an internal temperature between 105°C and 110°C under vacuum to remove the water formed during the reaction. This step typically takes 2-3 hours.[6]

-

Cyclization: After dehydration, the reaction temperature is raised to 135-145°C and maintained for 6-7 hours to facilitate the cyclization and formation of the quinoline ring.[6]

-

Workup and Neutralization: The reaction mixture is cooled and then diluted with water. The solution is carefully neutralized with a sodium hydroxide solution while being cooled in an ice bath. The resulting precipitate is the crude product.[6]

-

Purification:

-

The crude solid is collected by filtration and washed thoroughly with water.[6]

-

The product is then washed with methanol to remove unreacted starting materials and other impurities.[6] The solubility of the related 6-methoxy-8-nitroquinoline in methanol is low at room temperature (0.8 g per 100 g), which allows for effective washing with minimal product loss.[6]

-

For further purification, the dried crude product is dissolved in boiling chloroform with the addition of decolorizing carbon.[6]

-

The hot solution is filtered to remove the carbon and other insoluble materials.

-

The chloroform filtrate is concentrated by distillation. The product crystallizes upon cooling. A second crop can be obtained by further concentrating the mother liquor.[6]

-

The final product crystals are washed with cold methanol and dried.

-

Spectral Data

An Infrared (IR) Spectrum for this compound is available for reference through the NIST Chemistry WebBook.[3] IR spectroscopy is crucial for identifying the functional groups present in the molecule, such as the C-O ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Skraup reaction for the synthesis of the target compound.

Caption: A flowchart of the Skraup synthesis protocol for this compound.

Structural and Identifier Relationships

This diagram shows the logical connections between the compound's structural components and its key chemical identifiers.

Caption: Relationship between the structure and key identifiers of the title compound.

References

An In-Depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline

CAS Number: 5347-15-9

This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in the field of drug development. This document collates available chemical data, outlines a synthetic pathway based on existing literature, and discusses the potential biological context of this compound based on related structures.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.

| Property | Value | Source |

| CAS Number | 5347-15-9 | N/A |

| Molecular Formula | C₁₀H₇BrN₂O₃ | N/A |

| Molecular Weight | 283.08 g/mol | N/A |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=CN=C2--INVALID-LINK--[O-])Br | N/A |

| InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the patent literature as a derivative of 6-methoxy-8-nitroquinoline. A key patent indicates that the bromination of 6-methoxy-8-nitroquinoline yields the target compound, citing a detailed procedure in a peer-reviewed journal.[1]

Cited Experimental Protocol:

General Synthetic Approach (Hypothesized):

Based on the available information, a plausible synthetic route would involve the electrophilic bromination of 6-methoxy-8-nitroquinoline. The reaction would likely proceed as follows:

Caption: Hypothesized synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the activities of structurally related quinoline derivatives can provide valuable insights for future research directions.

Antifungal and Antimicrobial Potential:

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Notably, various bromo-substituted quinolines have demonstrated antifungal properties. This suggests that this compound could be a candidate for screening in antifungal assays.

Anticancer Potential:

Several 8-hydroxyquinoline derivatives have been investigated for their anticancer properties. While the subject compound possesses a methoxy group at the 8-position instead of a hydroxyl group, the overall electronic and structural similarities may warrant its inclusion in anticancer screening libraries.

Logical Relationship for Investigating Biological Activity:

Caption: Logical framework for investigating the biological activity of the target compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure and a plausible synthetic route. However, a significant gap exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. Future research should prioritize obtaining the detailed experimental protocol from the cited literature to enable its synthesis and subsequent purification. Following this, a comprehensive screening against various biological targets, guided by the known activities of related quinoline compounds, would be a logical next step in elucidating its potential utility in drug discovery and development. The lack of available data underscores the opportunity for novel research into the properties and applications of this compound.

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline: Synthesis, Properties, and Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline derivative with potential applications in drug discovery, particularly in the field of oncology. This document details its chemical identity, a probable synthetic route based on established methods, and its putative biological activity, drawing on data from closely related analogs.

Chemical Identity and Properties

This compound is a halogenated nitroquinoline derivative. Its core structure is a quinoline ring, which is a bicyclic aromatic heterocycle. The molecule is further functionalized with a bromo group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Chemical Formula | C₁₀H₇BrN₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 283.08 g/mol | --INVALID-LINK-- |

| CAS Number | 5347-15-9 | --INVALID-LINK-- |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a modified Skraup reaction, a classic method for synthesizing quinolines. A detailed protocol for the synthesis of the closely related compound, 6-methoxy-8-nitroquinoline, is available and can be adapted for the target molecule.[1] The procedure explicitly states that 6-methoxy-5-bromo-8-nitroquinoline can be prepared in a 69% yield from the appropriately substituted aromatic amine using the same methodology.[1]

Proposed Synthetic Workflow

The synthesis would likely proceed as a one-pot reaction involving the cyclization of a substituted aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 6-methoxy-8-nitroquinoline)[1]

Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-bromo-4-methoxy-6-nitroaniline (starting material)

-

Glycerol

-

Arsenic pentoxide (or another suitable oxidizing agent)

-

Concentrated sulfuric acid

-

Methanol (for washing)

-

Chloroform (for purification)

-

Decolorizing carbon

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a slurry of arsenic pentoxide, 3-bromo-4-methoxy-6-nitroaniline, and glycerol is prepared.

-

Concentrated sulfuric acid is added dropwise to the stirred mixture, causing a spontaneous rise in temperature.

-

The mixture is then carefully heated to and maintained at a specific temperature to drive the reaction to completion.

-

After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

The crude product is collected by filtration and washed with water and then methanol to remove impurities.

-

Further purification is achieved by recrystallization from a suitable solvent such as chloroform, with the use of decolorizing carbon to remove colored impurities.

Yield and Characterization: Based on the synthesis of the 5-bromo analog, a yield of approximately 69% can be expected.[1] The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring, the methoxy group, and carbons bearing the bromo and nitro groups. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic system, C-O stretching of the methoxy group, and strong absorptions for the N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (283.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Biological Activity: An Anticancer Agent

While specific biological data for this compound is not available in the reviewed literature, the broader class of nitroquinoline derivatives has garnered significant interest for its potential anticancer activities. The presence of both a nitro group and a halogen on the quinoline scaffold suggests that this compound is a promising candidate for further investigation.

General Anticancer Mechanisms of Nitroquinolines

Research on various nitroquinoline compounds suggests several potential mechanisms of action against cancer cells. These mechanisms often involve the generation of reactive oxygen species (ROS) and interference with essential cellular processes.

Caption: General proposed anticancer mechanisms of nitroquinoline derivatives.

Key Molecular Targets and Signaling Pathways

Based on studies of related compounds, this compound may exert its anticancer effects through the modulation of several key signaling pathways and molecular targets:

-

DNA Damage and Repair: Nitroquinolines can act as DNA damaging agents, forming adducts with DNA and inducing lesions that can trigger apoptotic cell death if not repaired.[2]

-

Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA strand breaks and cell death.

-

Sirtuin Inhibition: Sirtuins are a class of proteins involved in cellular regulation, including cell survival and stress resistance. Inhibition of sirtuins by compounds like nitroxoline (a structurally similar 8-hydroxy-5-nitroquinoline) has been linked to the induction of senescence in cancer cells.

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress can activate intrinsic apoptotic pathways, leading to programmed cell death. This is a common mechanism for many chemotherapeutic agents.

Experimental Protocol for In Vitro Anticancer Activity Screening

To evaluate the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.

Materials:

-

Human cancer cell lines (e.g., breast, colon, lung cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization buffer (for MTT assay)

-

Tris-base solution (for SRB assay)

-

96-well plates

-

Microplate reader

Procedure (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The information presented in this guide suggests that this compound is a promising candidate for further investigation as an anticancer agent. Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound needs to be performed and the compound fully characterized to confirm its structure and purity.

-

In Vitro and In Vivo Studies: Comprehensive in vitro studies against a panel of cancer cell lines are required to determine its potency and selectivity. Promising results should be followed by in vivo studies in animal models to evaluate its efficacy and toxicity.

-

Mechanism of Action Studies: Detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and DNA damage assays.

References

Physical and chemical properties of 5-Bromo-6-methoxy-8-nitroquinoline

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-6-methoxy-8-nitroquinoline, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

| Identifier | Value |

| CAS Number | 5347-15-9[1] |

| Molecular Formula | C₁₀H₇BrN₂O₃[1][2] |

| Molecular Weight | 283.08 g/mol [2] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | COC1=C(C2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2)Br[2] |

| InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3[1][2] |

| InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (powder/crystals) | Inferred from related compounds |

| Melting Point | Not explicitly reported for this isomer. Related compounds like 6-methoxy-8-nitroquinoline melt at 158-160 °C[3][4], and 5-bromo-8-methoxyquinoline melts at 80-82 °C[5][6]. | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Slightly soluble in water.[5] (Inferred from 5-bromo-8-methoxyquinoline) | [5] |

Spectral Data

Chemical Reactivity and Synthesis

This compound possesses several functional groups that dictate its chemical reactivity. The nitro group can be reduced to an amine, the bromine atom can undergo nucleophilic substitution, and the electron-rich quinoline ring is susceptible to further electrophilic substitution.[2]

A key application of this compound is as an intermediate in the synthesis of other complex molecules. For instance, the related compound 6-methoxy-8-nitroquinoline is a precursor for the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of the antimalarial drug primaquine.[3]

Experimental Protocol: Synthesis of 6-Methoxy-5-bromo-8-nitroquinoline

A procedure for the synthesis of the isomeric 6-methoxy-5-bromo-8-nitroquinoline has been reported, which provides insight into the synthetic methodology for this class of compounds.[8] The synthesis involves a Skraup reaction using the appropriately substituted aromatic amine.

Materials:

-

3-nitro-4-aminoanisole

-

Arsenic oxide (powdered)

-

Glycerol (U.S.P.)

-

Concentrated sulfuric acid

-

Methanol

-

Chloroform

-

Decolorizing carbon

-

Concentrated ammonium hydroxide

-

Ice

Procedure:

-

A homogeneous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.

-

Concentrated sulfuric acid is added dropwise to the stirred mixture over 30-45 minutes, allowing the temperature to rise to 65-70°C.

-

The reaction mixture is then heated under vacuum, and the internal temperature is slowly raised to 105°C and maintained between 105-110°C until the removal of water is complete (indicated by weight loss).

-

After cooling, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.

-

The temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.

-

The reaction mixture is cooled, diluted with water, and allowed to stand overnight.

-

The diluted mixture is poured into a mixture of concentrated ammonium hydroxide and ice with stirring.

-

The resulting precipitate is filtered, washed with water, and then stirred with methanol.

-

The crude product is purified by recrystallization from chloroform with the aid of decolorizing carbon to yield light-tan crystals.

Potential Biological Activity and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[7][9] The unique substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active molecules. The bromine atom allows for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[9]

Visualizations

General Reactivity Profile

The following diagram illustrates the potential chemical transformations of this compound based on its functional groups.

Caption: Chemical reactivity pathways of this compound.

Synthetic and Purification Workflow

This diagram outlines a general workflow for the synthesis and purification of a quinoline derivative, based on the described experimental protocol.

Caption: A typical workflow for the synthesis and purification of quinoline compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. Buy this compound | 5347-15-9 [smolecule.com]

- 3. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Bromo-8-methoxyquinoline, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. 5-Bromo-8-methoxyquinoline, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methoxy-8-nitroquinoline, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines established methodologies for its determination, based on protocols used for structurally similar quinoline derivatives.

Introduction

This compound is a substituted quinoline molecule with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide presents a framework for determining and analyzing this critical physicochemical property.

Factors Influencing Solubility

The solubility of this compound is governed by several factors inherent to its molecular structure: the aromatic quinoline core, the electron-withdrawing nitro group, the electron-donating methoxy group, and the halogen substituent (bromo group). These functional groups influence the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, which in turn dictate its interaction with different organic solvents.

Predicted Solubility Profile

Based on the solubility of related compounds, a general solubility profile can be anticipated. For instance, 6-methoxy-8-nitroquinoline exhibits some solubility in methanol and better solubility in chloroform.[1] Another related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[2] Therefore, it is expected that this compound will exhibit solubility in a range of polar aprotic and nonpolar organic solvents.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a common experimental protocol for determining the solubility of a solid compound in an organic solvent.

Experimental Protocol: Gravimetric Method

This method is adapted from established procedures for determining the solubility of quinazoline derivatives.[3]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetone, ethyl acetate, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (uncertainty ±0.0001 g)

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters)

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 298.15 K, 308.15 K, etc.). Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution. Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely.

-

Mass Determination: Once the solvent has been fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the solid residue.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL, g/g of solvent, or mole fraction.

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute (283.08 g/mol for this compound)[4]

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Experimental Workflow for Solubility Determination

Caption: Gravimetric solubility determination workflow.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimentally determined solubility values at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (K) | Molar Mass ( g/mol ) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x) |

| Methanol | 298.15 | 32.04 | ||

| 308.15 | ||||

| 318.15 | ||||

| Ethanol | 298.15 | 46.07 | ||

| 308.15 | ||||

| 318.15 | ||||

| Dimethyl Sulfoxide (DMSO) | 298.15 | 78.13 | ||

| 308.15 | ||||

| 318.15 | ||||

| Dichloromethane | 298.15 | 84.93 | ||

| 308.15 | ||||

| 318.15 | ||||

| Acetone | 298.15 | 58.08 | ||

| 308.15 | ||||

| 318.15 | ||||

| Ethyl Acetate | 298.15 | 88.11 | ||

| 308.15 | ||||

| 318.15 | ||||

| N,N-Dimethylformamide (DMF) | 298.15 | 73.09 | ||

| 308.15 | ||||

| 318.15 | ||||

| Tetrahydrofuran (THF) | 298.15 | 72.11 | ||

| 308.15 | ||||

| 318.15 | ||||

| 1,4-Dioxane | 298.15 | 88.11 | ||

| 308.15 | ||||

| 318.15 |

Synthesis and Related Reactions

The synthesis of this compound can be achieved through the bromination of 6-methoxy-8-nitroquinoline. The general synthetic pathway for related compounds often involves modifications of the Skraup reaction.[1] For instance, 6-methoxy-5-bromo-8-nitroquinoline has been prepared from the appropriately substituted aromatic amine.[1]

Logical Relationship in Synthesis

Caption: Synthesis of the target compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination and reporting. By following the outlined gravimetric protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and preparing solutions for various downstream applications in drug discovery and materials science.

References

5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-6-methoxy-8-nitroquinoline. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from related chemical structures and general principles of chemical stability. The recommendations herein are intended to ensure the integrity and longevity of the compound for research and development purposes.

Chemical Profile and General Recommendations

This compound is a substituted quinoline with the molecular formula C₁₀H₇BrN₂O₃ and a molecular weight of 283.08 g/mol . Its structure incorporates a quinoline core, a bromine atom, a methoxy group, and a nitro group. Each of these functional groups contributes to its chemical reactivity and potential degradation pathways.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Static Discharge: For powdered forms, take precautionary measures against static discharge.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical purity and stability of this compound. The following table summarizes the recommended storage conditions based on best practices for analogous chemical compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: <15°C. Refrigeration (2-8°C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |

| Light | Protect from light. Store in an amber or opaque container. | Aromatic nitro compounds and brominated compounds can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes exposure to oxygen and moisture, which can participate in degradation reactions. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |

| Segregation | Store separately from strong oxidizing agents, strong bases, and reducing agents. | Avoids potential hazardous reactions and cross-contamination. |

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, its chemical structure suggests several potential degradation pathways under adverse conditions. Understanding these can help in designing stable formulations and interpreting stability study results.

Caption: Hypothesized degradation pathways for this compound.

-

Photodegradation: Exposure to UV or visible light can lead to the cleavage of the carbon-bromine bond, a common reaction for brominated aromatic compounds. This can generate radical species that may lead to further decomposition.

-

Thermal Decomposition: Nitroaromatic compounds are known to be thermally sensitive. At elevated temperatures, the nitro group can be lost (denitration) or isomerize to a more reactive nitrite group, potentially initiating autocatalytic decomposition.

-

Hydrolysis: The methoxy group, an aromatic ether, can be susceptible to cleavage (demethylation) under strong acidic or basic conditions, especially in the presence of water, yielding the corresponding phenolic compound.

-

Reduction: The nitro group is readily reduced to an amino group by various reducing agents. This is a common transformation in chemical synthesis but represents a degradation pathway if unintended.

Proposed Experimental Protocol for Stability Testing

For researchers needing to generate specific stability data, the following is a generalized protocol for a forced degradation study. This type of study helps to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC-UV/MS system

-

Photostability chamber

-

Oven

Methodology:

The Potent Biological Landscape of Substituted Nitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroquinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, antimicrobial, and antiparasitic agents. It is designed to serve as a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and development in this promising field.

Anticancer Activity of Substituted Nitroquinolines

Substituted nitroquinolines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative substituted nitroquinolines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 3-Nitroquinoline Derivative (unspecified) | A431 (epidermoid carcinoma) | micromolar to nanomolar range | [1] |

| 3-Nitroquinoline Derivative (unspecified) | MDA-MB-468 (breast cancer) | micromolar to nanomolar range | [1] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | AsPC-1 (pancreatic cancer) | Dose-dependent inhibition | [2] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | U87 (glioblastoma) | Dose-dependent inhibition | [3] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | U251 (glioblastoma) | Dose-dependent inhibition | [3] |

| FBA-TPQ (makaluvamine analog) | MCF-7 (breast cancer) | 0.097 - 2.297 | [4] |

| PQ1 (quinoline derivative) | T47D (breast cancer) | Induces apoptosis | [5] |

| 4c (quinoline derivative) | MDA-MB-231 (breast cancer) | Potent activity | [6] |

Mechanism of Anticancer Action: Apoptosis Induction

A primary mechanism by which substituted nitroquinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to DNA damage and the activation of pro-apoptotic signaling cascades.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

5-Bromo-6-methoxy-8-nitroquinoline: A Technical Safety Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the material safety data for 5-Bromo-6-methoxy-8-nitroquinoline, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes information from publicly available data for the compound and its structural analogs to provide a thorough safety profile.

Section 1: Chemical and Physical Properties

This compound is a substituted quinoline derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5347-15-9 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O₃ | [1][2] |

| Molecular Weight | 283.078 g/mol | [1] |

| Appearance | Powder/Solid (inferred from analogs) | [3][4] |

| Melting Point | 158-160 °C (for 6-Methoxy-8-nitroquinoline) | [3] |

Section 2: Hazard Identification and Safety Data

| Hazard Category | Finding | Related Compound | Source |

| Acute Oral Toxicity | Harmful if swallowed | 6-Methoxy-8-nitroquinoline | [3] |

| Acute Dermal Toxicity | Harmful in contact with skin | 6-Methoxy-8-nitroquinoline | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled | 6-Methoxy-8-nitroquinoline | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | 5-Bromo-3-methoxyquinoline | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | 5-Bromo-3-methoxyquinoline | [5] |

| Respiratory Irritation | May cause respiratory irritation | 5-Bromo-3-methoxyquinoline | [5] |

| Carcinogenicity | Suspected of causing cancer | 6-Methoxy-8-nitroquinoline | [3] |

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[5]

-

H351: Suspected of causing cancer.[3]

Section 3: Handling, Storage, and First Aid

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including gloves and eye/face protection.[5][6]

-

Avoid contact with skin and eyes.[6]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[7]

Conditions for Safe Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Protect from moisture.[5]

-

Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

First-Aid Measures:

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. The following are generalized methodologies for key safety experiments, based on standard OECD guidelines, which would be appropriate for evaluating the safety profile of this and similar chemical compounds.

1. Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Methodology: A single animal (typically a rodent) is dosed with the substance. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the reversal criteria are met, allowing for the calculation of the LD50.

2. Acute Dermal Irritation/Corrosion (OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

3. Acute Eye Irritation/Corrosion (OECD TG 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A small, measured amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

Section 5: Synthesis and Reactivity

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 6-methoxy-8-nitroquinoline.[9] The synthesis of 6-methoxy-8-nitroquinoline involves a Skraup reaction, a classic method for synthesizing quinolines.

Inferred Synthesis Pathway:

Caption: Inferred synthesis of this compound.

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Section 6: Biological Activity and Logical Relationships

The biological activity of this compound is not well-documented. However, quinoline derivatives are known to exhibit a wide range of pharmacological activities.[10][11] For instance, some 8-hydroxyquinoline derivatives have shown antimicrobial and anticancer effects.[11] The nitro and bromo substitutions on the quinoline core are expected to modulate its biological and toxicological properties.

General Hazard Assessment Workflow:

Caption: A logical workflow for assessing and managing the risks associated with this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C10H7BrN2O3 | CID 94809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Safety Data Sheet [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Handling and Safety Precautions for 5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential handling and safety precautions for 5-Bromo-6-methoxy-8-nitroquinoline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally related compounds and general chemical safety principles. It is imperative for all personnel to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before handling this chemical.

Compound Identification and Properties

This compound is a substituted quinoline derivative. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇BrN₂O₃ | [1] |

| Molecular Weight | 283.078 g/mol | [1] |

| CAS Registry Number | 5347-15-9 | [1] |

| Appearance | Powder / Solid (inferred) | [2][3] |

| Odor | Odorless (inferred) | [2][3] |

Hazard Identification and Safety Precautions

Based on the hazard profiles of similar compounds, this compound should be handled as a hazardous substance. The following table outlines the anticipated hazards and corresponding precautionary statements.

| Hazard Category | GHS Hazard Statement (Inferred) | Precautionary Statements (Inferred) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention. |

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol involving appropriate PPE and engineering controls is mandatory when handling this compound.

References

Methodological & Application

Application Note: Two-Step Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline

Abstract

This application note provides a detailed protocol for the two-step synthesis of 5-bromo-6-methoxy-8-nitroquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective nitration of 6-methoxyquinoline to yield the intermediate, 6-methoxy-8-nitroquinoline. This intermediate is subsequently brominated to afford the final product. The protocols described herein are intended for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their biological and chemical properties. The target compound, this compound, incorporates key functional groups that make it a versatile precursor for further chemical elaboration in the development of novel therapeutics.

The synthesis strategy involves two sequential electrophilic aromatic substitution reactions:

-

Nitration: An electrophilic nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, is introduced onto the quinoline ring. The methoxy group at the C-6 position directs the substitution, leading to the formation of 6-methoxy-8-nitroquinoline.

-

Bromination: The intermediate is treated with molecular bromine. The electron-donating methoxy group at C-6 and the electron-withdrawing nitro group at C-8 cooperatively direct the electrophilic bromine to the C-5 position.

This document provides detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Nitration)

This procedure is adapted from standard nitration methods for quinoline derivatives.[1]

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Standard glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 6-methoxyquinoline (10.0 g, 62.8 mmol).

-

Add concentrated sulfuric acid (98%, 30 mL) to the flask while cooling in an ice bath to maintain the temperature below 20°C. Stir until all the solid has dissolved.

-

Cool the solution to -5°C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred 6-methoxyquinoline solution over 45-60 minutes, ensuring the internal temperature does not rise above 0°C.

-

After the addition is complete, continue stirring the mixture at -5 to 0°C for an additional 1 hour.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a cold 30% sodium hydroxide solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or chloroform to yield light-tan crystals.[2]

Table 1: Reagents and Conditions for Nitration

| Parameter | Value |

| Starting Material | 6-Methoxyquinoline |

| Molar Amount | 62.8 mmol |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ |

| Temperature | -5 to 0 °C |

| Reaction Time | 1 hour (post-addition) |

| Solvent | Sulfuric Acid |

| Expected Yield | 65-75% |

| Product M.P. | 158-160 °C[3] |

Protocol 2: Synthesis of this compound (Bromination)

This protocol is based on established methods for the bromination of activated quinoline systems.[4][5]

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Standard glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Dissolve 6-methoxy-8-nitroquinoline (5.0 g, 24.5 mmol) in 100 mL of chloroform or glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer.

-

In a dropping funnel, prepare a solution of bromine (1.3 mL, 4.1 g, 25.7 mmol) in 20 mL of the same solvent.

-

Add the bromine solution dropwise to the stirred solution of the nitroquinoline at room temperature over 30 minutes. The reaction can be performed in the dark to minimize side reactions.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture to obtain the final product.

Table 2: Reagents and Conditions for Bromination

| Parameter | Value |

| Starting Material | 6-Methoxy-8-nitroquinoline |

| Molar Amount | 24.5 mmol |

| Brominating Agent | Molecular Bromine (Br₂) |

| Molar Ratio (Br₂:Substrate) | ~1.05 : 1 |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Solvent | Chloroform or Acetic Acid |

| Expected Yield | 65-75% |

| Product CAS Number | 5347-15-9 |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitrating Mixture: The preparation of the nitrating mixture is highly exothermic. Always add acid to acid slowly and with efficient cooling.

-

Bromine: Molecular bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Have a sodium thiosulfate solution ready for quenching spills.

-

Neutralization: The neutralization of the strong acid reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Bromo-6-methoxy-8-nitroquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxy-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a versatile scaffold and key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. Its unique substitution pattern, featuring a nitro group amenable to reduction, a bromo substituent ideal for cross-coupling reactions, and a methoxy group influencing electronic properties, makes it a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its utility lies in the generation of diverse chemical libraries for drug discovery programs targeting areas such as oncology, infectious diseases, and neurodegenerative disorders.

These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its derivatization into key structural motifs commonly pursued in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These data are essential for planning synthetic transformations and for the characterization of resulting derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₃ | PubChem |

| Molecular Weight | 283.08 g/mol | PubChem |

| CAS Number | 5347-15-9 | Sigma-Aldrich |

| Appearance | Not specified (typically a solid) | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| Biological Activity | Data not available; primarily used as a synthetic intermediate. | Literature Review |

Key Synthetic Transformations and Applications

This compound is a trifunctionalized molecule, offering multiple avenues for chemical modification. The primary reactive sites for derivatization are the nitro group at the 8-position and the bromo group at the 5-position.

Reduction of the Nitro Group to Form 8-Aminoquinolines

The reduction of the 8-nitro group to an 8-aminoquinoline is a fundamental transformation that opens up a vast chemical space for further derivatization. 8-Aminoquinolines are a well-established class of compounds with a history of use as antimalarial agents (e.g., primaquine). The resulting amino group can be further functionalized through acylation, alkylation, sulfonylation, or used in the synthesis of heterocyclic ring systems.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxyquinolin-8-amine

This protocol is adapted from standard procedures for the reduction of nitroarenes.

Materials:

-

This compound

-

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate to extract the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-6-methoxyquinolin-8-amine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for the Synthesis and Derivatization of 8-Aminoquinoline

Caption: Synthetic pathway from the nitroquinoline to diverse 8-aminoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 5-position is a versatile handle for introducing a wide array of chemical moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] These reactions are cornerstones of modern medicinal chemistry, enabling the synthesis of complex molecules with tailored properties. For instance, Suzuki coupling can be used to introduce aryl or heteroaryl groups, which can modulate the pharmacological profile of the molecule.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 3:1 v/v)

-

Nitrogen or Argon atmosphere

-

Standard Schlenk line or glovebox techniques

-

Standard laboratory glassware

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-8-nitroquinoline.

Experimental Workflow for Suzuki Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Applications of Derivatives

While this compound itself is not an active pharmaceutical ingredient, its derivatives have the potential to be explored in various therapeutic areas based on the known bioactivities of the quinoline scaffold.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[6] For example, derivatives can be designed to inhibit protein kinases, topoisomerases, or interfere with microtubule polymerization. The 8-aminoquinoline scaffold, in particular, has been investigated for its antiproliferative effects.

-

Antimalarial Agents: The 8-aminoquinoline core is a well-established pharmacophore for antimalarial drugs. New derivatives could be synthesized and screened for activity against drug-resistant strains of Plasmodium falciparum.

-

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial and antifungal drugs. Novel derivatives can be evaluated for their efficacy against a panel of pathogenic microorganisms.

Signaling Pathway Implication for Anticancer Derivatives

Derivatives of this compound could potentially modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds in medicinal chemistry. Its strategic functionalization allows for the exploration of a broad chemical space through well-established synthetic transformations. The protocols and workflows provided herein offer a foundation for researchers to utilize this compound in the development of new therapeutic agents. While the direct biological profile of the title compound is underexplored, its potential as a scaffold for generating libraries of bioactive molecules is significant. Further research into the derivatives of this compound is warranted to uncover their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reduction of 5-Bromo-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reduction of the nitro group in 5-Bromo-6-methoxy-8-nitroquinoline to synthesize 5-Bromo-6-methoxy-8-aminoquinoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines various reduction methodologies, presents comparative data, and offers a detailed experimental protocol for a common and effective reduction method.

Introduction

The reduction of the nitro group on the quinoline scaffold is a critical transformation in medicinal chemistry, yielding the corresponding amino derivative which serves as a versatile building block for further functionalization. 5-Bromo-6-methoxy-8-aminoquinoline is a valuable intermediate for the synthesis of compounds with potential therapeutic activities. The choice of the reduction method can significantly impact the yield, purity, and scalability of the synthesis. This document explores several common methods for this conversion.

Comparative Data of Reduction Methods

The selection of a suitable reducing agent and reaction conditions is crucial for the efficient and clean conversion of this compound to its amino derivative. The following table summarizes quantitative data for different reduction methods. It is important to note that while some data is available for the direct reduction of the target compound, other data is extrapolated from the reduction of structurally similar nitroquinolines.

| Reducing Agent/Method | Substrate | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |

| Tin (Sn) dust / HCl | 5-Nitro-8-methoxyquinoline | Hydrochloric acid | Water bath | 1 hour | 96% | Yes |

| Catalytic Hydrogenation (Pd/C) | General nitroarenes | Ethanol, Methanol, Ethyl acetate | Room Temperature | 1-12 hours | Generally >90% | No |

| Iron (Fe) powder / Acetic Acid | General nitroarenes | Acetic acid, Ethanol/Water | Reflux | 1-6 hours | Generally >85% | No |

| Sodium Dithionite (Na₂S₂O₄) | General nitroarenes | Ethanol/Water, DMF/Water | Room Temp. to Reflux | 0.5-4 hours | Variable, often >80% | No |

| Stannous Chloride (SnCl₂) | General nitroarenes | Ethanol, Ethyl acetate | Room Temp. to Reflux | 0.5-3 hours | Generally >90% | No |

Note: The data for the Sn/HCl reduction of 5-Nitro-8-methoxyquinoline is presented as a strong indicator of the potential efficacy of this method for the brominated analogue. The other methods, while generally effective for nitro group reduction, would require optimization for this specific substrate.

Experimental Protocols

The following is a detailed protocol for the reduction of a nitroquinoline derivative using tin and hydrochloric acid. This method is often high-yielding and can be performed with standard laboratory equipment.

Protocol: Reduction of this compound using Tin and Hydrochloric Acid

Materials:

-

This compound

-

Tin (Sn) dust

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, add this compound.

-

Addition of Reagents: To the flask, add concentrated hydrochloric acid to dissolve the starting material. Subsequently, add tin dust portion-wise with vigorous stirring. The addition may be exothermic, and cooling may be necessary to control the reaction rate.

-

Reaction: Heat the mixture on a water bath for approximately 1 hour, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to approximately 30°C. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Ensure the temperature is controlled during neutralization by using an ice bath.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The resulting brownish solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-Bromo-6-methoxy-8-aminoquinoline.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the reduction of this compound.

Caption: General signaling pathway of nitro group reduction.

Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-6-methoxy-8-nitroquinoline. This compound is a promising scaffold in medicinal chemistry, and the strategic substitution of the bromine atom allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is an activated aromatic system primed for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the C8 position, para to the C5-bromo substituent, significantly acidifies the quinoline ring and stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the bromide leaving group. This reactivity opens a pathway for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, at the C5 position. Such modifications are crucial in drug discovery for structure-activity relationship (SAR) studies.

While direct experimental data on a wide range of nucleophilic substitution reactions for this specific molecule is limited in publicly available literature, the principles of SNAr on analogous bromo-nitro-quinoline systems are well-established and provide a strong predictive framework for its reactivity. For instance, studies on 6-bromo-5-nitroquinoline have demonstrated its high reactivity towards amine nucleophiles under relatively mild conditions.[1]

Key Reaction Parameters

Successful nucleophilic substitution on this compound is dependent on several key experimental parameters:

-

Nucleophile: The choice of nucleophile is critical. Generally, softer, less basic nucleophiles are preferred to minimize side reactions. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

-

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the formation of the charged intermediate.

-

Base: An appropriate base is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

-

Temperature: The reaction temperature can vary depending on the reactivity of the nucleophile. Reactions with highly reactive nucleophiles may proceed at room temperature, while others may require heating to achieve a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.[1]

Tabulated Reaction Data

The following table summarizes representative conditions for a nucleophilic aromatic substitution reaction on a closely related analog, 6-bromo-5-nitroquinoline, which can serve as a starting point for optimizing reactions with this compound.

| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | N/A (neat) | Triethylamine | 80 - 119 (Microwave) | 30 min | 5-Nitro-6-(morpholin-1-yl)quinoline | Not specified | [1] |

Experimental Protocols

This section provides a detailed, generalized protocol for the nucleophilic substitution of an amine onto this compound, based on established procedures for similar compounds.[1]

Protocol 1: Synthesis of 5-Amino-Substituted-6-methoxy-8-nitroquinoline

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a clean, dry reaction vessel, add this compound (1 equivalent).

-

Dissolve the starting material in a minimal amount of anhydrous DMF or NMP.

-

Add the amine nucleophile (1.2 - 2 equivalents) to the solution.

-

Add the base (e.g., triethylamine, 1.5 - 3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive nucleophiles, microwave heating can be employed.

-

Upon completion of the reaction (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-